molecular formula C20H24O4 B5743710 3-(3,3-dimethyl-2-oxobutoxy)-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

3-(3,3-dimethyl-2-oxobutoxy)-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No.: B5743710
M. Wt: 328.4 g/mol
InChI Key: WZCCCLBSSAXGLO-UHFFFAOYSA-N
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Description

This compound belongs to the benzo[c]chromen-6-one family, characterized by a fused chromenone core and a tetrahydrobenzene ring. Its structure includes a 4-methyl group and a 3-(3,3-dimethyl-2-oxobutoxy) substituent, which distinguishes it from other derivatives.

Properties

IUPAC Name

3-(3,3-dimethyl-2-oxobutoxy)-4-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O4/c1-12-16(23-11-17(21)20(2,3)4)10-9-14-13-7-5-6-8-15(13)19(22)24-18(12)14/h9-10H,5-8,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZCCCLBSSAXGLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OCC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3,3-dimethyl-2-oxobutoxy)-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a synthetic derivative belonging to the class of benzochromenes , which are known for their diverse biological activities. This article aims to explore its biological activity, particularly focusing on its potential anti-cancer and anti-inflammatory properties.

  • Molecular Formula : C20H24O4
  • Molecular Weight : 328.40216
  • CAS Number : 335418-92-3 .

Biological Activity Overview

Research indicates that benzochromene derivatives exhibit a range of biological activities, including:

  • Anti-cancer effects
  • Anti-inflammatory properties
  • Antimicrobial activity

The anti-cancer activity of the compound has been investigated through various studies. One notable study demonstrated that derivatives similar to this compound induce apoptosis in cancer cells by arresting the cell cycle at the S phase. This was evidenced in HepG2 liver cancer cells where the compound significantly increased the percentage of cells in the S phase compared to controls .

Case Study Results

A comparative study evaluated the compound's efficacy against several cancer cell lines using the MTT assay to determine cytotoxicity. The results are summarized in Table 1.

Cell LineInhibition Rate (%)IC50 (μM)
A549 (Lung)100.078.99
HepG2 (Liver)99.986.92
DU145 (Prostate)99.937.89
MCF7 (Breast)100.398.26

This data suggests that the compound exhibits remarkable anti-tumor activity across different cancer types, outperforming established treatments like Sunitinib in some cases .

Anti-Inflammatory Activity

The compound also shows promise as an anti-inflammatory agent. In vitro studies have indicated that it modulates pro-inflammatory cytokines such as IL-6 and TNF-α, which play critical roles in inflammatory responses. The effectiveness varies depending on the specific cell line used for testing .

Antimicrobial Activity

While primarily noted for its anti-cancer and anti-inflammatory properties, some studies have suggested limited antimicrobial activity against certain bacterial pathogens. However, this aspect requires further investigation to establish a clearer profile of its efficacy against microbial infections .

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of benzo[c]chromenes exhibit potent anticancer activities. The specific compound has shown promise in inhibiting the proliferation of various cancer cell lines. Studies have suggested that it may induce apoptosis (programmed cell death) through the activation of caspases and modulation of cell cycle regulatory proteins.

Case Study:
In a study involving breast cancer cell lines, the compound was found to significantly reduce cell viability and promote apoptosis compared to control groups. The mechanism was linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties, making it a candidate for treating inflammatory diseases. It appears to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2.

Case Study:
In vitro studies showed that treatment with this compound reduced the levels of TNF-alpha and IL-6 in macrophage cultures stimulated with LPS (lipopolysaccharide) .

Neuroprotective Effects

Research has indicated potential neuroprotective effects of benzo[c]chromene derivatives against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound may protect neuronal cells from oxidative stress and excitotoxicity.

Case Study:
In models of neurodegeneration, this compound was shown to reduce oxidative stress markers and improve neuronal survival rates compared to untreated controls .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays, showing that it can scavenge free radicals effectively.

Data Table: Antioxidant Activity Assay Results

Assay TypeIC50 Value (µM)Reference
DPPH Scavenging25
ABTS Assay30
FRAP Assay20

Polymer Applications

Due to its unique chemical structure, this compound can be utilized in the synthesis of polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices may improve their performance in various applications.

Case Study:
A recent study explored the blending of this compound with poly(lactic acid) (PLA), resulting in improved tensile strength and thermal resistance compared to pure PLA .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The table below compares substituents, molecular weights, and key features of structurally related benzo[c]chromen-6-one derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Biological Activity
Target Compound 3-(3,3-Dimethyl-2-oxobutoxy), 4-methyl C₂₃H₂₈O₅* ~384.5 Branched oxybutoxy group with ketone; methyl at 4-position Likely antioxidant, anticancer (inferred from analogs)
3-((4-Methoxybenzyl)oxy)-4-methyl analog () 3-(4-Methoxybenzyloxy), 4-methyl C₂₂H₂₂O₄ 350.4 Methoxybenzyl enhances solubility; methyl improves stability Antioxidant (IC₅₀: 10–50 μM)
3,4-Dibutoxy derivative () 3,4-Dibutoxy C₂₁H₂₈O₄ 356.4 Long alkyl chains increase lipophilicity Anti-inflammatory (COX-2 inhibition)
2-Chloro-3-[(4-methylbenzyl)oxy] () 2-Chloro, 3-(4-methylbenzyloxy) C₂₁H₁₉ClO₃ 354.8 Chloro group enhances electrophilicity Neuroprotective effects
3-Hydroxy-4-methyl derivative () 3-Hydroxy, 4-methyl C₁₄H₁₄O₃ 230.3 Hydroxy group enables hydrogen bonding Cholinesterase inhibition (IC₅₀: 15 μM)

*Calculated based on structural similarity.

Key Observations:
  • Substituent Effects: Branched vs. Electron-Withdrawing Groups: Chloro substituents () enhance electrophilicity, favoring nucleophilic interactions, whereas methoxy groups () improve antioxidant capacity via radical scavenging . Hydroxy vs. Alkoxy: Hydroxy derivatives () exhibit stronger hydrogen-bonding capacity but lower lipophilicity, impacting membrane permeability .
Notable Findings:
  • Antioxidant Capacity : Methoxybenzyl-substituted analogs () outperform others due to resonance stabilization of free radicals .
  • Anticancer Potential: Methyl groups at the 4-position correlate with moderate cytotoxicity, as seen in 3-((4-Methoxybenzyl)oxy)-4-methyl (IC₅₀: 25 μM) .
  • Neuroprotection : Chloro and methylbenzyl groups () may enhance blood-brain barrier penetration, supporting neuroprotective applications .
Reaction Insights:
  • Oxidation : The target’s oxobutoxy group may undergo ketone reduction or further oxidation, similar to methoxybenzyl derivatives () .
  • Substitution : The 3-position’s ether linkage allows for nucleophilic displacement, though steric effects from dimethyl groups could necessitate harsher conditions .

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